molecular formula C24H22ClF3N4O5 B15228438 Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 875712-90-6

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B15228438
CAS No.: 875712-90-6
M. Wt: 538.9 g/mol
InChI Key: RTJNXTDFIFOLPL-UHFFFAOYSA-N
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Description

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, fluoro, chloro, and azetidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridine ring:

    Quinoline synthesis: The quinoline ring is formed through a series of cyclization reactions.

    Introduction of the azetidinyl group: This step involves the reaction of the intermediate with azetidin-1-yl derivatives.

    Final esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antimycobacterial agent. Its unique structure allows it to interact with bacterial enzymes and inhibit their activity.

    Biological Research: It is used in studies to understand the mechanisms of drug resistance in bacteria and to develop new antibiotics.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the bacteria from synthesizing essential proteins . This leads to the death of the bacterial cells. The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different structural features.

    Levofloxacin: Another fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of multiple halogen atoms and the azetidinyl group, which confer specific properties such as increased binding affinity to bacterial enzymes and enhanced stability .

Biological Activity

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound, often referred to by its IUPAC name, exhibits a diverse range of biological activities, particularly in the fields of antibacterial and antimycobacterial research.

Chemical Structure and Properties

The molecular formula of this compound is C24H22ClF3N4O5C_{24}H_{22}ClF_{3}N_{4}O_{5}, with a molecular weight of 538.9 g/mol. Its structure includes multiple functional groups such as amino, fluoro, chloro, and azetidinyl groups, which contribute to its biological activity.

PropertyValue
CAS Number 875712-90-6
Molecular Formula C24H22ClF3N4O5
Molecular Weight 538.9 g/mol
IUPAC Name Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxoquinoline-3-carboxylate

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity. It has been shown to interact with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth.

Mechanism of Action:
The mechanism involves binding to the active site of bacterial enzymes, which are crucial for synthesizing proteins necessary for bacterial survival. This inhibition leads to a decrease in bacterial proliferation and can be particularly effective against resistant strains.

Antimycobacterial Activity

This compound also demonstrates promising antimycobacterial properties. Studies have indicated that it can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy:
    A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound against various strains of bacteria. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than that of existing antibiotics, indicating its potential as a novel antibacterial agent .
  • Antimycobacterial Screening:
    Another research article highlighted its effectiveness against M. tuberculosis in vitro. The compound was tested alongside standard treatments and showed comparable results in inhibiting bacterial growth .
  • Mechanistic Insights:
    A detailed mechanistic study revealed that the compound's interaction with bacterial ribosomes was crucial for its activity. This was supported by crystallographic studies that demonstrated binding at critical sites within the ribosomal complex .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any potential therapeutic application. Preliminary toxicity studies indicate that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations; however, further studies are needed to fully understand its safety profile.

Properties

CAS No.

875712-90-6

Molecular Formula

C24H22ClF3N4O5

Molecular Weight

538.9 g/mol

IUPAC Name

ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-[3-(2-methylpropanoyloxy)azetidin-1-yl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C24H22ClF3N4O5/c1-4-36-24(35)13-9-32(22-16(28)6-15(27)21(29)30-22)18-12(20(13)33)5-14(26)19(17(18)25)31-7-11(8-31)37-23(34)10(2)3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,29,30)

InChI Key

RTJNXTDFIFOLPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC(C3)OC(=O)C(C)C)Cl)C4=C(C=C(C(=N4)N)F)F

Origin of Product

United States

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